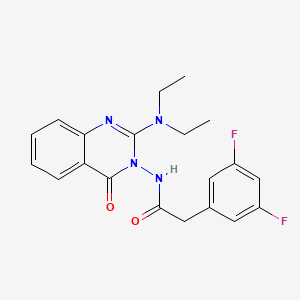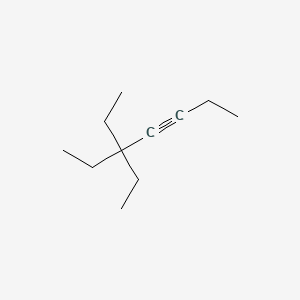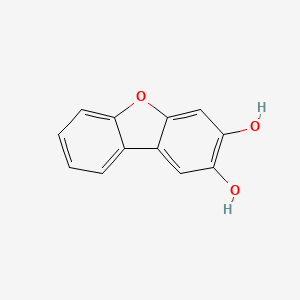
2,3-Dihydroxydibenzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxydibenzofuran is an organic compound belonging to the class of dibenzofurans It is characterized by the presence of two hydroxyl groups attached to the 2nd and 3rd positions of the dibenzofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxydibenzofuran typically involves the hydroxylation of dibenzofuran. One common method includes the use of microbial degradation pathways where specific bacteria, such as Ralstonia sp., are employed to hydroxylate dibenzofuran at the 2nd and 3rd positions . Another synthetic route involves chemical oxidation processes using reagents like potassium permanganate or other oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale microbial fermentation processes. These processes utilize genetically engineered bacteria capable of efficiently converting dibenzofuran to this compound. The optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial for maximizing yield and purity .
化学反応の分析
Types of Reactions
2,3-Dihydroxydibenzofuran undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to ring cleavage, producing compounds such as catechol.
Reduction: Reduction reactions can modify the hydroxyl groups, potentially forming dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Catechol: Formed through oxidative ring cleavage.
Substituted Dibenzofurans: Formed through electrophilic substitution reactions.
科学的研究の応用
2,3-Dihydroxydibenzofuran has diverse applications in scientific research:
作用機序
The mechanism of action of 2,3-Dihydroxydibenzofuran involves its interaction with specific enzymes and molecular targets. In microbial degradation, enzymes such as dioxygenases catalyze the hydroxylation of dibenzofuran, leading to the formation of this compound . This compound can further undergo enzymatic reactions, resulting in ring cleavage and the formation of smaller, less toxic molecules .
類似化合物との比較
Similar Compounds
- 2,7-Dihydroxydibenzofuran
- 3,7-Dihydroxydibenzofuran
- 2,8-Dihydroxydibenzofuran
Uniqueness
2,3-Dihydroxydibenzofuran is unique due to its specific hydroxylation pattern, which imparts distinct chemical properties and reactivity. Compared to other dihydroxydibenzofurans, it exhibits different reactivity in oxidation and substitution reactions, making it valuable for specific applications in environmental and chemical research .
特性
分子式 |
C12H8O3 |
|---|---|
分子量 |
200.19 g/mol |
IUPAC名 |
dibenzofuran-2,3-diol |
InChI |
InChI=1S/C12H8O3/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6,13-14H |
InChIキー |
CDADJDSAHPNANS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


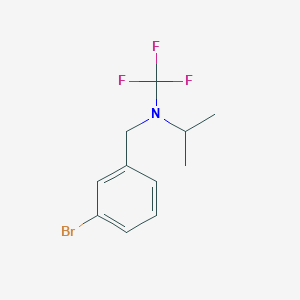
![2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13952053.png)
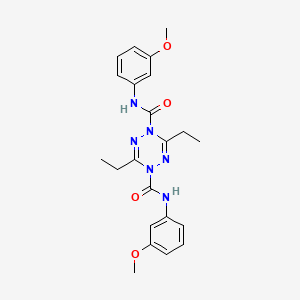
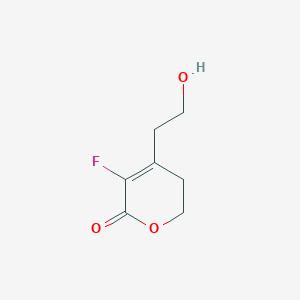
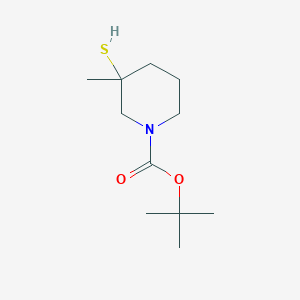
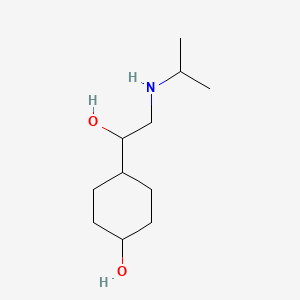
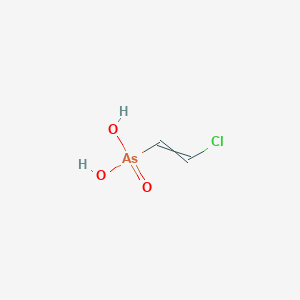
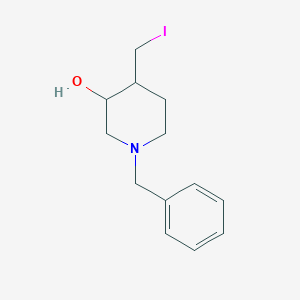
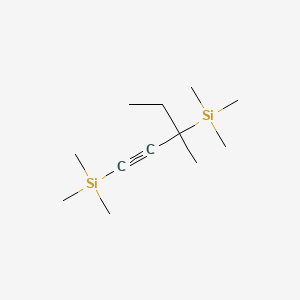
![7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13952113.png)
![2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B13952118.png)
![(4-Chloro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-5-methylaminomethyl-pyrazin-2-yl]-amine](/img/structure/B13952130.png)
